3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
Description
This compound features a urea core linked to a 2,3-dimethoxyphenyl group and a phenethyl chain terminating in a 1-methyl-1H-pyrazol-5-yl moiety. The 2,3-dimethoxy substitution on the phenyl ring is notable for its electron-donating effects, which may enhance π-π stacking or hydrogen bonding with biological targets . The pyrazole ring, a common pharmacophore in medicinal chemistry, contributes to metabolic stability and target engagement.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-25-18(12-14-23-25)16-9-7-15(8-10-16)11-13-22-21(26)24-17-5-4-6-19(27-2)20(17)28-3/h4-10,12,14H,11,13H2,1-3H3,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRAZICLPRNWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It plays a crucial role in nerve impulse transmission.
Mode of Action
Biochemical Pathways
The compound’s action affects the biochemical pathway involving reactive oxygen species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage. Overexpression of ROS has been linked to disease development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3,5-Dimethoxyphenyl)-3-(4-Methyl-1H-pyrazol-1-yl)urea (MK13)
- Structure : Urea core with 3,5-dimethoxyphenyl and 4-methylpyrazole groups.
- Key Differences :
- Substitution Pattern : MK13 has meta-dimethoxy groups on the phenyl ring vs. the ortho-dimethoxy groups in the target compound. This alters electronic distribution and steric accessibility .
- Pyrazole Position : The pyrazole in MK13 is substituted at the 1-position (4-methyl), whereas the target compound’s pyrazole is at the 5-position (1-methyl). This positional isomerism may affect binding orientation.
- Synthesis: MK13 is synthesized via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid . The target compound likely employs a similar urea-forming reaction but with 2,3-dimethoxyphenyl isocyanate and a pyrazole-containing phenethylamine.
1-Ethyl-3-(3-Methyl-1-Phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- Structure : Urea with ethyl and 3-methyl-1-phenylpyrazole groups.
- Key Differences: Linker: Compound 9a uses a methylene (-CH2-) linker, while the target compound has a phenethyl (-CH2CH2-) spacer. The longer linker in the target may improve conformational adaptability .
1-(4-Fluorophenyl)-3-(4-(4-Fluorophenyl)-3-(2-Hydroxyethyl)-1-Methyl-1H-pyrazol-5-yl)urea (19)
- Structure : Fluorinated phenyl and pyrazole groups with a hydroxyethyl chain.
- Key Differences: Halogen vs. Hydroxyethyl Chain: The hydroxyethyl group in 19 introduces hydrogen-bonding capability absent in the target, which may influence pharmacokinetics (e.g., half-life) .
MDL100907 [(±)-2,3-Dimethoxyphenyl-1-(2-(4-Piperidine)methanol)]
- Structure: Shares the 2,3-dimethoxyphenyl group but replaces urea with a piperidine methanol moiety.
- Key Differences :
- Pharmacophore : MDL100907 lacks the urea group, instead using an alcohol for hydrogen bonding. This difference may shift selectivity toward serotonin receptors (e.g., 5-HT2A) .
- Rigidity : The piperidine ring in MDL100907 imposes conformational rigidity compared to the flexible phenethyl-urea in the target compound .
Structural and Functional Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
